

Repurposed Drug Auranofin Demonstrates Potent Efficacy Against Antimony-Resistant Leishmania Strains

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Compound of Interest		
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[City, State] – November 8, 2025 – In the ongoing battle against drug-resistant leishmaniasis, the repurposed gold-containing drug, Auranofin, is emerging as a highly effective agent against Leishmania strains that have developed resistance to standard antimony-based therapies. This guide provides a comprehensive comparison of Auranofin's performance against conventional treatments, supported by experimental data, for researchers, scientists, and drug development professionals.

Leishmaniasis, a parasitic disease transmitted by sandflies, affects millions globally. The mainstay of treatment for decades has been pentavalent antimonials. However, the emergence of antimony-resistant Leishmania strains has severely hampered treatment efficacy, necessitating the development of alternative therapeutic strategies. Auranofin, originally approved for rheumatoid arthritis, presents a promising alternative due to its distinct mechanism of action.

Superior In Vitro Efficacy Against Antimony-Resistant Parasites

Recent studies have demonstrated that Auranofin exhibits potent leishmanicidal activity against both the extracellular promastigote and intracellular amastigote stages of the parasite.



Crucially, its efficacy appears largely unaffected by the mechanisms that confer resistance to antimony.

While direct comparative studies quantifying the IC50 of Auranofin on authenticated antimony-sensitive (Sb-S) versus antimony-resistant (Sb-R) Leishmania strains are emerging, the available data indicates a significant advantage for Auranofin. For instance, in one study, Auranofin displayed an IC50 of 2.38 μ g/ml against L. major promastigotes and 1.007 μ g/ml against amastigotes[1]. Another study on L. amazonensis showed IC50 values of 20.96 μ M and 3.09 μ M for wild-type promastigotes and amastigotes, respectively, with similar efficacy against antimony-resistant strains (IC50 of 24.34 μ M and 3.36 μ M for promastigotes and amastigotes, respectively), demonstrating a lack of cross-resistance[2]. This contrasts sharply with the multifold increase in IC50 values for antimonials against resistant strains.

Drug	Leishmania Stage	Antimony- Sensitive (Sb-S) Strain IC50	Antimony- Resistant (Sb-R) Strain IC50	Fold Resistance	Reference
Auranofin	Amastigotes (L. amazonensis)	3.09 μΜ	3.36 μΜ	~1.1	[2]
Antimony (SbV)	Amastigotes (L. tropica)	~2.5 μg/mL	>30 μg/mL	>12	[3]
Amphotericin B	Amastigotes (L. donovani)	~0.05 μg/mL	~0.05 μg/mL	~1	[4][5]
Miltefosine	Amastigotes (L. donovani)	~4 μM	Variable	Variable	[6]

Note: Data is compiled from multiple sources and should be considered illustrative. Direct head-to-head comparisons in the same study are ideal for definitive conclusions.

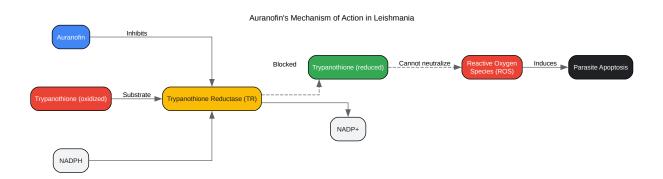
Novel Mechanism of Action Circumvents Antimony Resistance



The effectiveness of Auranofin against antimony-resistant strains is rooted in its unique mechanism of action. Unlike antimonials, which are believed to interfere with the parasite's thiol metabolism after being reduced from a pentavalent (SbV) to a trivalent (SbIII) state, Auranofin directly targets a key enzyme in the parasite's redox defense system: trypanothione reductase (TR).

Leishmania parasites possess a unique trypanothione-based system to protect themselves from oxidative stress, which is crucial for their survival within host macrophages. Auranofin, being a gold(I) compound, has a high affinity for thiol groups and effectively inhibits TR[7]. This inhibition leads to an accumulation of reactive oxygen species (ROS) within the parasite, ultimately triggering apoptosis-like cell death[1][8].

Mechanisms of antimony resistance often involve decreased drug uptake (due to downregulation of aquaglyceroporin 1), increased drug efflux, or enhanced thiol biosynthesis to sequester the drug[9][10][11]. As Auranofin's target and uptake mechanism differ from antimonials, these resistance strategies do not confer cross-resistance to Auranofin.



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Auranofin inhibits Trypanothione Reductase, leading to parasite death.

In Vivo Efficacy in Preclinical Models



Preclinical studies using murine models of leishmaniasis have substantiated the in vitro findings. In a model of cutaneous leishmaniasis caused by L. amazonensis, oral administration of 2'-Hydroxyflavanone (a compound with a similar flavonoid backbone to components of some traditional remedies, showing no cross-resistance with antimonials) significantly reduced lesion size and parasite load in mice infected with both wild-type and antimony-resistant strains[2]. While specific in vivo data for Auranofin against documented antimony-resistant strains is still being gathered, its demonstrated efficacy in animal models against sensitive strains is promising[8][12]. For instance, in a Leishmania infantum infected BALB/c mouse model, Auranofin treatment led to a marked reduction in parasite load in the spleen and liver[12].

Experimental Protocols

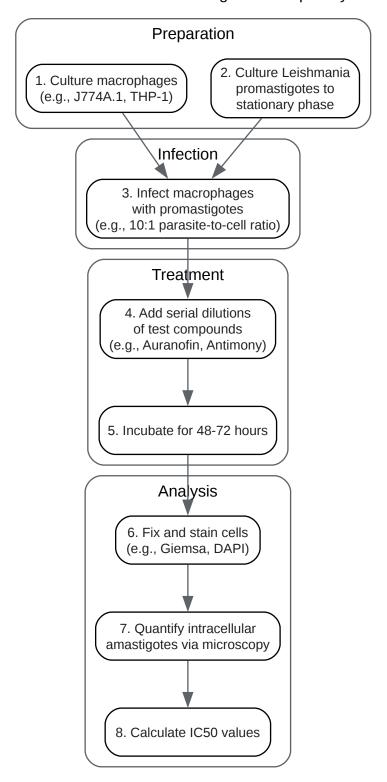
To facilitate further research and comparative studies, detailed methodologies for key experiments are outlined below.

In Vitro Susceptibility Assay (Intracellular Amastigotes)

This assay is crucial for determining the efficacy of a compound against the clinically relevant intracellular stage of the parasite.



Workflow for Intracellular Amastigote Susceptibility Assay



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A standard workflow for assessing drug efficacy on intracellular amastigotes.



- Cell Culture: Macrophage cell lines (e.g., J774A.1 or primary bone marrow-derived macrophages) are cultured in 96-well plates and allowed to adhere.
- Parasite Infection: Stationary-phase Leishmania promastigotes (both Sb-S and Sb-R strains)
 are added to the macrophage monolayers at a parasite-to-macrophage ratio of
 approximately 10:1. The plates are incubated to allow for phagocytosis.
- Drug Treatment: After infection, non-phagocytosed promastigotes are washed away, and fresh medium containing serial dilutions of Auranofin, antimonials, and other comparator drugs is added.
- Incubation: The plates are incubated for 48-72 hours to allow for drug action.
- Quantification: The cells are fixed, stained (e.g., with Giemsa), and the number of amastigotes per 100 macrophages is determined by microscopy.
- Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of infection inhibition against the drug concentration.

In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis

- Animal Model: BALB/c mice are typically used due to their susceptibility to Leishmania infection.
- Infection: Mice are infected in the footpad or ear dermis with stationary-phase promastigotes of either Sb-S or Sb-R Leishmania strains.
- Treatment: Once lesions are established, treatment is initiated. Auranofin can be
 administered orally or intraperitoneally at various doses (e.g., 6.25 to 12.5 mg/kg/day) for a
 specified duration[1]. Comparator groups would receive standard treatments like meglumine
 antimoniate.
- Monitoring: Lesion size is monitored weekly using a digital caliper.
- Parasite Load Quantification: At the end of the experiment, parasite burden in the infected tissue (e.g., footpad, spleen, liver) is determined by limiting dilution assay or quantitative



PCR (qPCR).

Conclusion and Future Directions

Auranofin represents a promising repurposed therapeutic for antimony-resistant leishmaniasis. Its distinct mechanism of action, potent in vitro activity against resistant strains, and favorable preclinical data underscore its potential. Further head-to-head comparative studies, particularly in vivo using various antimony-resistant clinical isolates, are warranted to fully establish its clinical utility. The development of gold-based compounds like Auranofin offers a new avenue in the fight against this neglected tropical disease.

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